molecular formula C4H2O2 B14742636 Buta-1,3-diene-1,4-dione CAS No. 2829-38-1

Buta-1,3-diene-1,4-dione

Cat. No.: B14742636
CAS No.: 2829-38-1
M. Wt: 82.06 g/mol
InChI Key: IBHMKHMMZPPEQT-UHFFFAOYSA-N
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Description

Buta-1,3-diene-1,4-dione is a conjugated diketone that serves as a versatile precursor and building block in advanced organic synthesis. Researchers value this compound for its application in developing novel polymers and as a key intermediate for the synthesis of complex heterocyclic compounds. Its structure makes it a candidate for studies in material science, particularly in the development of organic electronic materials. Please consult the product's Certificate of Analysis for specific data on purity and characterization. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use. Note: The specific applications, research value, and mechanism of action for this compound are highly specialized. It is recommended to consult the current scientific literature or conduct further laboratory analysis to confirm its properties and potential uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2829-38-1

Molecular Formula

C4H2O2

Molecular Weight

82.06 g/mol

InChI

InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H

InChI Key

IBHMKHMMZPPEQT-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)C=C=O

Origin of Product

United States

Synthetic Methodologies for Buta 1,3 Diene 1,4 Diones and Their Derivatives

Production Routes from Cyclobutene-1,4-dione Precursors

The conversion of cyclobutene-1,4-diones to their acyclic buta-1,3-diene-1,4-dione isomers represents a key synthetic strategy. This transformation can be induced through either photochemical or thermal means, governed by the principles of electrocyclic reactions.

Photochemical Ring-Opening and Rearrangement Processes

Photochemical methods provide a pathway for the ring-opening of cyclobutene-1,4-diones. The absorption of ultraviolet light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state with different orbital symmetry. masterorganicchemistry.com This change in symmetry dictates a disrotatory ring-opening mechanism for 4π electron systems like cyclobutenes, where the substituents on the termini of the breaking sigma bond rotate in opposite directions. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

For instance, the photolysis of cyclobutene-1,2-dione has been shown to produce the corresponding bisketene, this compound. researchgate.net This intermediate can be identified by its characteristic infrared absorption. While this method is a valid synthetic route, the high energy of the photons required can sometimes lead to multiple rearrangement products, making the isolation of the desired dione (B5365651) challenging. masterorganicchemistry.com The development of milder visible-light-driven [2+2]-heterocycloadditions is a related area of interest, although it focuses on the formation of four-membered rings rather than their opening.

Thermal Rearrangement Strategies

Thermal activation offers an alternative route to buta-1,3-diene-1,4-diones from their cyclic precursors. In contrast to photochemical reactions, thermal electrocyclic reactions of 4π electron systems proceed through a conrotatory mechanism, where the substituents rotate in the same direction. wikipedia.orglibretexts.orgimperial.ac.uk The equilibrium of this reaction is often influenced by the substituents on the cyclobutene (B1205218) ring.

The thermal ring-opening of 3,4-dimethylcyclobutene to form hexadienes is a classic example illustrating this stereospecificity. wikipedia.orglibretexts.org In the case of cyclobutenediones, the reaction is generally endothermic with a significant activation barrier. However, the introduction of certain substituents can influence the thermodynamics and kinetics of the ring-opening. For example, the presence of silyl (B83357) groups has been shown to favor the ring-opened bisketene form and lower the activation barrier for the thermal rearrangement. researchgate.net The thermal ring-opening of 3-trimethylsilylcyclobutene-1,2-dione provides evidence for the formation of the corresponding silylated this compound intermediate. researchgate.net

Synthesis of Substituted Buta-1,3-diene-1,4-diones

The functionalization of the this compound scaffold can be achieved through various synthetic strategies, including halogenation, silylation, and the introduction of aryl substituents.

Halogenation Approaches (e.g., Diiodo-dione Synthesis)

Specific methodologies for the direct halogenation of this compound are not extensively documented. However, related syntheses of halogenated quinones, which share a conjugated dione system, provide insights into potential synthetic routes. The synthesis of (1E,3E)-1,4-diiodobuta-1,3-diene has been utilized in coupling reactions to form symmetrical 1,4-diarylbuta-1,3-dienes. nih.gov Additionally, methods for the preparation of 2,3-dihalo-1,4-benzoquinones are established.

Silylated this compound Synthesis

The synthesis of silylated buta-1,3-diene-1,4-diones can be approached through the ring-opening of silylated cyclobutenedione precursors. The hydrolysis of 3-trimethylsilyl-4,4-dichlorocyclobut-2-en-1-one has been reported to yield 3-trimethylsilylcyclobutene-1,2-dione, which upon thermolysis, is proposed to form the corresponding silylated bisketene intermediate, O=C=CHC(SiMe3)=C=O. researchgate.net

Another relevant precursor is 1,2-bis(trimethylsiloxy)cyclobutene, which can be prepared and subsequently brominated to yield 1,2-cyclobutanedione. orgsyn.org This dione can then potentially be silylated and undergo ring-opening. The synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne is also well-established and serves as a versatile building block for silylated dienes through hydrosilylation. uwa.edu.aunih.gov

PrecursorReagents and ConditionsProductYield (%)Reference
3-trimethylsilyl-4,4-dichlorocyclobut-2-en-1-oneH2SO4 (hydrolysis), then thermolysisO=C=CHC(SiMe3)=C=O (intermediate)Not reported researchgate.net
1,2-bis(trimethylsiloxy)cyclobutene1. Br2, pentane, -78 °C; 2. Heat1,2-Cyclobutanedione70-73 orgsyn.org
trimethylsilylacetyleneCuI/N,N-dimethylaminopyridine, O2, NCMe1,4-bis(trimethylsilyl)buta-1,3-diyne52-59 uwa.edu.au

Diaryl-Substituted this compound Preparation

The synthesis of 1,4-diarylbuta-1,3-dienes has been achieved through various cross-coupling reactions. A notable method is the intermolecular Heck reaction of olefins with β-bromostyrenes, promoted by a μ-OMs palladium-dimer complex, which can produce (1E,3E)-1,4-diarylbuta-1,3-dienes in good yields. nih.gov While this method produces the hydrocarbon analog, adaptation of the starting materials or subsequent oxidation could potentially lead to the desired dione.

Another powerful method for creating diaryl-substituted systems is the Glaser-Hay oxidative dimerization, which has been employed for the synthesis of 1,4-diaryl-1,3-butadiynes. beilstein-journals.org These butadiynes can serve as precursors for further transformations. The synthesis of 1,4-diarylbuta-1,3-dienes is of significant interest due to their presence in various biologically active molecules and their application as building blocks in polymer chemistry. nih.gov

ReactantsCatalyst/PromoterProductYield (%)Reference
Styrene, (E)-(2-bromovinyl)benzeneμ-OMs palladium-dimer, K2CO3(1E,3E)-1,4-diphenylbuta-1,3-dieneup to 82 nih.gov
2-ethynyl-7-(arylethynyl)-1,8-bis(dimethylamino)naphthalenesCuI/TMEDA/iPr2NH, O21,4-diaryl-1,3-butadiynesGood beilstein-journals.org

General Synthetic Strategies for the Butadiene Core in Functionalized Molecules

The construction of the this compound scaffold, a highly reactive and synthetically valuable motif, is approached through several key methodologies. These strategies are designed to overcome the challenges associated with the stability and reactivity of the target compound.

Dehydrogenation and Pyrolysis Routes

Dehydrogenation of saturated precursors is a direct method for introducing the double bonds of the butadiene core. A notable industrial process related to this is the oxydehydrogenation of succinic acid to maleic anhydride (B1165640), a cyclic analog of this compound. This vapor-phase reaction typically proceeds in two stages: the initial dehydration of succinic acid to succinic anhydride, followed by the catalytic dehydrogenation of the anhydride to yield maleic anhydride. ijreat.org This process underscores the feasibility of forming a double bond conjugated to a carbonyl group through dehydrogenation. The conversion of succinic acid to maleic acid has been studied with catalysts like iron-phosphate in a temperature range of 300 to 475°C, achieving conversions of over 90%. ijreat.org

While pyrolysis represents a powerful tool for generating unsaturated systems through thermal decomposition, its application to the direct synthesis of this compound is not well-documented, likely due to the thermal instability of the dione product. Studies on the pyrolysis of related compounds, such as furan, indicate complex decomposition pathways. researchgate.net The thermal decomposition of 1,3-butadiene (B125203) itself has been shown to involve isomerization to 1,2-butadiene (B1212224) followed by bond fission to produce propargyl and methyl radicals, highlighting the high-energy nature of these transformations. masterorganicchemistry.com

A related approach involves the elimination of suitable leaving groups from a functionalized butane (B89635) backbone. For instance, the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene, a dione analog, has been achieved through the dehydroacetylation of 2,3-diacetoxy-1,4-dinitrobutane. nih.gov This method, which involves the elimination of two acetic acid molecules, suggests a potential pathway for creating the conjugated diene system under milder conditions than high-temperature pyrolysis. nih.gov

Metal-Catalyzed Coupling Reactions for Diene Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile platform for the construction of functionalized dienes. nobelprize.org These methods allow for the precise and stereoselective formation of carbon-carbon bonds.

A significant advancement in the synthesis of dienones is the cobalt-catalyzed carbonylative cross-coupling of alkyl tosylates and dienes. nih.govnih.govacs.orgacs.orgfigshare.com This method allows for the stereospecific synthesis of enantioenriched dienones under low pressure and mild conditions. nih.govnih.govacs.org The reaction proceeds via an SN2 displacement of a tosylate by the cobalt catalyst, followed by migratory insertion of carbon monoxide and acylmetalation of the diene. acs.org This approach is notable for its convergent nature, bringing together distinct fragments to construct the target molecule. nih.govnih.govacs.org

The following table summarizes key aspects of this cobalt-catalyzed reaction for the synthesis of various dienones:

Substrate (Alkyl Tosylate)DieneProduct (Dienone)Yield (%)Enantiospecificity (es %)
(S)-1-phenylethyl tosylate1,3-butadiene(S)-5-phenylhexa-1,5-dien-3-one7598
(S)-1-phenylethyl tosylateIsoprene (B109036)(S)-2-methyl-5-phenylhexa-1,5-dien-3-one7099
(S)-1-phenylethyl tosylate(E)-1,3-pentadiene(S,E)-5-phenylhepta-1,5-dien-3-one6597

Data sourced from a study on cobalt-catalyzed carbonylative cross-coupling. nih.gov

Palladium-catalyzed reactions are also central to diene synthesis. nih.gov The Heck, Suzuki, and Negishi reactions are widely employed to form the diene backbone from various precursors. nobelprize.org For example, palladium-catalyzed oxidative cross-coupling of conjugated enynones with organoboronic acids has been developed for the synthesis of furan-substituted 1,3-dienes. nih.gov This reaction is proposed to proceed through a palladium-carbene migratory insertion. nih.gov

Rhodium catalysts have also been utilized in the synthesis of dienes. For example, rhodium(I) complexes can catalyze the codimerization of alkenes and alkynes to produce 1,3-dienes. organic-chemistry.org Furthermore, rhodium-catalyzed isomerization of 4-alkynals can lead to the formation of dienals with high regio- and stereoselectivity. rsc.org

Retro-Diels-Alder Reactions for In Situ Generation of Buta-1,3-diene

The retro-Diels-Alder reaction is a powerful method for the in situ generation of reactive dienes that may be difficult to isolate. masterorganicchemistry.comijret.org This reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically driven by heat or by the formation of a thermodynamically stable small molecule, such as carbon dioxide or nitrogen. masterorganicchemistry.comijret.org

While the direct isolation of this compound is challenging due to its high reactivity, its transient generation via a retro-Diels-Alder reaction is a plausible synthetic strategy. A suitable precursor for such a reaction would be a Diels-Alder adduct that can fragment to release the desired dione. For example, the Diels-Alder reaction between a quinone, such as 1,4-benzoquinone, and a diene leads to a cycloadduct. vaia.com The reverse of this reaction, initiated by thermal or other means, could potentially release a dione-containing diene.

The in situ generation of 1,3-butadiene from the thermal decomposition of 3-sulfolene (B121364) is a classic example used in Diels-Alder reactions, demonstrating the utility of this approach for accessing reactive dienes. The reaction of diaza-1,3-butadienes, generated in situ from α-halo hydrazones, in aza-Diels-Alder reactions further illustrates the power of generating the diene component within the reaction mixture. nih.gov This strategy avoids the handling of potentially unstable dienes and can drive the subsequent reaction forward.

The favorability of a retro-Diels-Alder reaction is often enhanced when it leads to the formation of an aromatic ring and a stable gaseous molecule. A classic example is the reaction of a pyrone with an alkyne, which, upon heating, undergoes a retro-Diels-Alder reaction to produce an aromatic compound and carbon dioxide. masterorganicchemistry.com This principle could be applied to a suitably designed precursor to generate this compound in a reactive state for immediate use in a subsequent transformation.

Electronic Structure and Conformational Analysis of Buta 1,3 Diene 1,4 Diones

Theoretical and Computational Investigations

Computational chemistry serves as a powerful tool for elucidating the molecular properties of buta-1,3-diene-1,4-diones. Methods ranging from ab initio calculations to Density Functional Theory have been employed to study their structure, stability, and reactivity.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental parameters, have been effectively used to study the structure of buta-1,3-diene-1,4-diones. nih.gov These computational techniques have been applied to calculate the properties of these molecules, also known as bisketenes, and compare them with experimentally measured data, such as photoelectron ionization energies. rsc.org Such studies have also been used to investigate the electronic states of the parent molecule, trans-buta-1,3-diene, providing a foundational understanding of the electronic transitions in these conjugated systems. researchgate.net The results from these calculations are instrumental in interpreting experimental findings and confirming molecular geometries. rsc.org

Density Functional Theory (DFT) has become an essential method for investigating the electronic structure and reaction mechanisms in organic chemistry. nih.govmdpi.com DFT calculations are used to determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. nih.gov The accuracy of DFT is highly dependent on the choice of functional and basis set. nih.gov

A variety of DFT methods, including B-LYP and the hybrid Becke3-LYP (B3LYP) functionals, have been successfully used to calculate the transition states and energy barriers for reactions involving conjugated dienes like buta-1,3-diene. rsc.org For instance, in a study on the related compound (1E,3E)-1,4-dinitro-1,3-butadiene, calculations at the B3LYP/6-31G(d) level were used to analyze its structure and electronic properties. mdpi.com This analysis revealed how the introduction of two strongly electron-withdrawing nitro groups significantly alters the electronic landscape compared to the parent S-trans-1,3-butadiene. mdpi.com These applications demonstrate the power of DFT in predicting and understanding the properties of substituted butadienes.

A modern approach to understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). nih.gov This theory posits that the capacity for electron density to change, rather than just its ground-state distribution, is what governs molecular reactivity. nih.gov MEDT involves a rigorous quantum chemical analysis of the changes in electron density along a reaction pathway to provide insights into molecular mechanisms. nih.gov

MEDT has been applied to study the reactivity of various organic compounds, including cycloaddition reactions. luisrdomingo.com For example, the reactivity of (1E,3E)-1,4-dinitro-1,3-butadiene, a compound structurally related to buta-1,3-diene-1,4-dione, has been thoroughly investigated using MEDT. mdpi.comnih.gov These studies characterize the electronic structure of the reagents and predict their reactivity in chemical processes, showcasing MEDT as a powerful tool for predicting the course of reactions involving complex diene systems. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reaction mechanisms. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy and symmetry of these orbitals are paramount in determining the feasibility and outcome of a chemical reaction, particularly in pericyclic reactions like cycloadditions. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

The energy of the HOMO is a direct measure of a molecule's electron-donating ability. researchgate.net Computational methods are frequently used to calculate HOMO energies, providing quantitative data for reactivity analysis. rsc.org For example, a computational study on the related compound (1E,3E)-1,4-dinitro-1,3-butadiene using DFT (B3LYP/6-31G(d)) determined its HOMO energy and compared it to that of the parent S-trans-1,3-butadiene. mdpi.com The presence of electron-withdrawing nitro groups was found to significantly lower the HOMO energy from -6.23 eV in butadiene to -8.31 eV in the dinitro derivative. mdpi.com This demonstrates the profound effect of substitution on the electronic properties and expected reactivity of the diene system.

The table below presents the calculated HOMO energies for S-trans-1,3-butadiene and a substituted derivative, illustrating the impact of functional groups on this key electronic parameter.

CompoundComputational MethodHOMO Energy (eV)
S-trans-1,3-butadieneB3LYP/6-31G(d)-6.23 mdpi.com
(1E,3E)-1,4-dinitro-1,3-butadieneB3LYP/6-31G(d)-8.31 mdpi.com

Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy molecular orbital that is not occupied by an electron. The energy of the LUMO is a crucial indicator of a molecule's ability to act as an electron acceptor. A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule more electrophilic. In the context of this compound, the presence of two electron-withdrawing carbonyl groups is expected to significantly influence its LUMO energy.

While direct experimental or computational values for the LUMO energy of this compound are not extensively documented in readily available literature, we can infer its characteristics by examining related compounds. For instance, computational studies on s-trans-1,3-butadiene and its dinitro derivative provide valuable insights. The introduction of electron-withdrawing nitro groups in (1E,3E)-1,4-dinitro-1,3-butadiene leads to a substantial lowering of the LUMO energy compared to the parent s-trans-1,3-butadiene. researchgate.netmdpi.com

A molecule with a high frontier orbital HOMO-LUMO energy gap has low chemical reactivity and high kinetic stability. researchgate.net The HOMO-LUMO energy gap for (1E,3E)-1,4-dinitro-1,3-butadiene is 4.40 eV, which is lower than that of s-trans-1,3-butadiene (5.62 eV), indicating that the dinitro derivative is less stable and more reactive. researchgate.netmdpi.com Given that carbonyl groups are also strongly electron-withdrawing, it is anticipated that this compound would also possess a relatively low-lying LUMO and a smaller HOMO-LUMO gap compared to unsubstituted buta-1,3-diene, thereby exhibiting enhanced electrophilicity and reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
s-trans-1,3-butadiene-6.230.615.62
(1E,3E)-1,4-dinitro-1,3-butadiene-8.31-3.914.40

This table presents B3LYP/6-31G(d) calculated HOMO and LUMO energies for s-trans-1,3-butadiene and its dinitro derivative, illustrating the effect of electron-withdrawing groups. researchgate.netmdpi.com

Global and Local Reactivity Indices

To further quantify the reactivity of this compound, global and local reactivity indices derived from conceptual density functional theory (DFT) are employed. These indices provide a more nuanced understanding of a molecule's reactivity than simple frontier orbital analysis.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

A study on (1E,3E)-1,4-dinitro-1,3-butadiene revealed that the presence of two electron-withdrawing nitro groups significantly alters its reactivity profile compared to s-trans-1,3-butadiene. researchgate.net The dinitro compound exhibits a much higher electrophilicity index (ω = 4.21 eV) and a lower nucleophilicity index (N = 1.91 eV) compared to the parent butadiene (ω = 1.04 eV, N = 2.89 eV). researchgate.net This classifies (1E,3E)-1,4-dinitro-1,3-butadiene as a strong electrophile and a marginal nucleophile. researchgate.net By analogy, this compound, with its two carbonyl groups, is also expected to be a strong electrophile.

CompoundChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
s-trans-1,3-butadiene-2.812.811.042.89
(1E,3E)-1,4-dinitro-1,3-butadiene-6.112.204.211.91

This table showcases the global reactivity indices for s-trans-1,3-butadiene and its dinitro derivative, highlighting the impact of substituent groups on reactivity. researchgate.net

Local Reactivity Indices , such as the Fukui function and Parr functions (Pk+ and Pk-), pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. For s-trans-1,3-butadiene, the analysis of the electrophilic Parr function (Pk+) indicates that the terminal carbon atoms are the most electrophilic centers. researchgate.net A similar trend is observed for (1E,3E)-1,4-dinitro-1,3-butadiene. researchgate.net For this compound, it is predicted that the carbonyl carbons would be highly electrophilic centers, susceptible to nucleophilic attack, while the oxygen atoms would be the primary sites for electrophilic attack.

Chemical Reactivity and Transformation Mechanisms of Buta 1,3 Diene 1,4 Diones

Cycloaddition Reactions Involving the Diene Moiety

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules. wikipedia.org The conjugated π-system of buta-1,3-diene-1,4-dione makes it a suitable candidate for such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (referred to as the dienophile) to form a six-membered ring. sigmaaldrich.commasterorganicchemistry.com This reaction is highly valuable in synthesis for its ability to form complex cyclic structures with significant stereospecificity. libretexts.org For the reaction to proceed efficiently, the diene must be in a conjugated, s-cis conformation. masterorganicchemistry.com The reactivity is typically enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups, or vice versa. libretexts.org

In the context of buta-1,3-diene derivatives, these compounds can act as the diene component. For instance, the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640), a cyclic analog of a dienophile, readily forms 4-cyclohexene-cis-1,2-dicarboxylic anhydride. upenn.edu Similarly, derivatives such as 1-methyl-2(1H)-quinolones bearing an electron-withdrawing group can react with dienes like isoprene (B109036) and butadiene sulfone to yield functionalized phenanthridones. nih.gov The dimerization of buta-1,3-diene itself is a well-known example of a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile, yielding 4-vinylcyclohexene. vaia.com

Table 1: Examples of Diels-Alder Reactions with Butadiene Derivatives

Diene Dienophile Product Reference
1,3-Butadiene Maleic Anhydride 4-Cyclohexene-cis-1,2-dicarboxylic anhydride upenn.edu
1,3-Butadiene Ethene 4-Vinylcyclohexene vaia.comresearchgate.net
Isoprene 1-Methyl-4-nitro-2(1H)-quinolone Functionalized phenanthridone nih.gov
Cyclohexadiene 1-Methyl-4-cyano-2(1H)-quinolone Functionalized phenanthridone nih.gov

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgmdpi.com This class of reactions is a powerful tool for the synthesis of various heterocyclic compounds. nih.govnih.gov The reaction's stereospecificity is a key feature, with the stereochemistry of the reactants being preserved in the product. mdpi.com

While specific examples involving the parent this compound are not extensively documented, the general principle applies to conjugated systems. These reactions typically involve dipoles like nitrile oxides or azomethine imines reacting with a π-system, which could be the C=C bonds within the diene moiety of this compound or its derivatives. mdpi.comyoutube.com For example, the reaction of cycloimmonium ylides with olefinic dipolarophiles is a well-studied [3+2] cycloaddition. mdpi.com

Cheletropic reactions are a subclass of cycloadditions where two sigma bonds are formed to a single atom. chem-station.comchemtube3d.com A classic example is the reaction of a conjugated diene with sulfur dioxide (SO₂). This reaction is reversible and can yield a five-membered cyclic sulfone, known as a sulfolene. chem-station.comresearchgate.net

The reaction between a conjugated diene and SO₂ can lead to two different types of adducts: a six-membered sultine via a hetero-Diels-Alder reaction or a five-membered sulfolene through a cheletropic pathway. researchgate.netresearchgate.net The sulfolene is the thermodynamically more stable product. researchgate.netosti.gov The formation of these adducts is often carried out in the presence of radical inhibitors to prevent polymerization of the diene. researchgate.net The stereochemistry of the resulting sulfolene is dependent on the geometry of the starting diene. chemtube3d.com For example, 3-sulfolene (B121364) can be thermally decomposed to generate 1,3-butadiene in situ for subsequent reactions. upenn.edu

Functional Group Transformations of the Dione (B5365651) System

The dione functionality in this compound offers reaction sites for various nucleophilic additions and other transformations.

The reaction of acyl chlorides, which are structurally related to the carbonyl centers in the dione, with alcohols like ethanol (B145695) is typically a rapid and exothermic process. chemguide.co.uklibretexts.org This nucleophilic addition-elimination reaction results in the formation of an ester and hydrogen chloride. chemguide.co.uklibretexts.org For instance, ethanoyl chloride reacts readily with cold ethanol to produce ethyl ethanoate. libretexts.org

In the case of derivatives like muconyl chloride (the diacyl chloride of muconic acid), reaction with an alcohol would be expected to yield the corresponding diester. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. chemguide.co.uk Studies on the alcoholysis of substituted benzoyl chlorides show that the reaction is typically second-order, being first-order with respect to both the acyl chloride and the alcohol. uni.edu The conversion of ethanol itself into 1,3-butadiene is a significant industrial process, although this involves catalysis at high temperatures and proceeds through a different mechanism, potentially involving acetaldehyde (B116499) as an intermediate. nih.govmdpi.com

The addition of halogens like bromine to a conjugated diene such as 1,3-butadiene can result in two main products: 1,2-addition and 1,4-addition. pearson.comdoubtnut.comyoutube.com The reaction proceeds via an electrophilic attack of the halogen on one of the double bonds, forming a resonance-stabilized allylic carbocation intermediate. youtube.com The subsequent attack by the halide ion can occur at either position, leading to a mixture of products. youtube.com For example, the bromination of buta-1,3-diene gives a mixture of 3,4-dibromobut-1-ene (1,2-adduct) and 1,4-dibromobut-2-ene (1,4-adduct). doubtnut.comyoutube.com

The iodination of organic compounds is a crucial transformation in organic synthesis, often facilitating the creation of intermediates for cross-coupling reactions. nih.gov Elemental iodine can be used for the iodination of various functional groups, including α,β-unsaturated ketones. niscpr.res.inmdpi.com For electron-rich aromatic systems, which share some characteristics with conjugated dienes, iodination can be achieved using reagents like N-iodosuccinimide or a combination of potassium iodide and an oxidizing agent. organic-chemistry.org Halogenated derivatives of muconic acid, which are related to halogenated buta-1,3-diene-1,4-diones, are known intermediates in the biodegradation of halogenated aromatic compounds. nih.govnih.govtcsedsystem.edu

Table 2: Halogenation Products of 1,3-Butadiene

Reactant Reagent Product(s) Addition Type Reference
Buta-1,3-diene Br₂ 3,4-Dibromobut-1-ene 1,2-Addition doubtnut.comyoutube.com
Buta-1,3-diene Br₂ 1,4-Dibromobut-2-ene 1,4-Addition doubtnut.comyoutube.com
Buta-1,3-diene Bromine water 1-Bromo-but-3-en-2-ol and 4-bromo-but-2-en-1-ol Halohydrin Formation pearson.com

Directed Functionalization and Catalytic Transformations of the Butadiene Backbone

The electron-deficient nature of the this compound backbone makes it highly susceptible to directed functionalization through transition-metal catalysis. Catalysts based on palladium, copper, and gold can activate the molecule in distinct ways, enabling a range of transformations from conjugate additions to complex cyclizations.

Palladium-Catalyzed Functionalizations (e.g., 1,4-Conjugate Additions, Allylation, Hydroformylation)

Palladium catalysis is a powerful tool for the functionalization of unsaturated systems. For an electron-deficient substrate like this compound, these methods are particularly effective.

1,4-Conjugate Additions: The palladium-catalyzed 1,4-conjugate addition (or Michael addition) is a premier method for C-C bond formation. beilstein-journals.org This reaction is highly suitable for electron-deficient dienes. The general mechanism often involves the formation of a cationic arylpalladium(II) species, which then undergoes carbopalladation of the diene. nih.gov The reaction of arylboronic acids with cyclic enones, for instance, has been extensively studied and provides a model for the expected reactivity of this compound. beilstein-journals.orgnih.govchemrxiv.org The process is tolerant to air and moisture, and the use of chiral ligands can achieve high enantioselectivity. nih.gov The addition of salt additives containing weakly coordinating anions can significantly increase the reaction rate, supporting the hypothesis of a cationic palladium species in the catalytic cycle. nih.gov

Table 1: Representative Palladium Catalyst Systems for 1,4-Conjugate Addition to Enones

Catalyst Precursor Ligand Type Nucleophile Key Features
Pd(OCOCF₃)₂ Pyridinooxazoline (PyOx) Arylboronic Acids High yield and enantioselectivity; tolerant of air and moisture. nih.gov
Pd(OAc)₂ Phosphine Ligands Arylboronic Acids Effective for various enones; enantioselectivity depends on ligand structure. chemrxiv.org

Allylation: Palladium-catalyzed allylation offers a direct route to introduce an allyl group. For electron-deficient substrates, this can be achieved through various C-H activation or cross-coupling strategies. researchgate.netacs.orgnih.gov A reported approach involves the distal allylation of enones via their silyldienol ethers, which couple with activated halides under low catalyst loading. rsc.org Given the structure of this compound, a similar transformation via an enolate intermediate is conceivable, allowing for the introduction of an allyl group at the γ-position relative to one of the carbonyls.

Hydroformylation: Hydroformylation, the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, is a fundamental industrial process. While typically dominated by rhodium and cobalt catalysts, palladium-based systems have been developed and offer unique selectivity. researchgate.net A selective palladium catalyst system using bidentate 2,2'-heteroarylarylphosphines and p-TsOH has been shown to be effective for the hydroformylation of various olefins with excellent regioselectivity toward the linear aldehyde. nih.gov Applying this to this compound would be challenging due to the presence of existing aldehyde groups and multiple reactive sites. However, the principles of palladium catalysis could theoretically allow for a controlled mono-hydroformylation, yielding a more complex poly-aldehyde structure.

Copper-Catalyzed Reactions

Copper catalysts provide an inexpensive and less toxic alternative to precious metals for functionalizing dienes. nih.gov Their application to electron-deficient dienes like this compound primarily involves leveraging the substrate's electrophilicity.

Key copper-catalyzed transformations applicable to diene systems include:

Borylative Functionalization: In reactions with typical dienes, a copper-boryl species adds to the diene to form a nucleophilic allylic copper intermediate, which can then react with various electrophiles. nih.gov For the highly electrophilic this compound, the roles would be reversed. A nucleophile, such as an organocopper reagent, would readily add in a 1,4-conjugate fashion.

Acylboration: A copper-catalyzed regio-, diastereo-, and enantioselective acylboration of a 1,3-butadienylboronate with acyl fluorides has been reported to produce β,γ-unsaturated ketones. nih.gov This highlights copper's ability to facilitate complex bond formations on a butadiene backbone.

Hydroarylation: A cooperative copper and palladium co-catalyzed system has been developed for the highly regioselective 1,2-hydroarylation of terminal 1,3-dienes, demonstrating the utility of multi-metal systems in controlling selectivity. rsc.org

The electron-withdrawing nature of the dione groups in this compound would strongly favor conjugate addition pathways with a wide range of copper-mediated nucleophiles. Enantioselective variants, often employing chiral phosphanamine ligands, have been successful in the borylation of 2-substituted 1,3-dienes, suggesting that stereocontrol is achievable in such systems. nih.gov

Gold-Catalyzed Transformations

Homogeneous gold catalysis is a powerful tool for activating π-systems, particularly alkynes and allenes, under mild conditions. mdpi.com The interaction of gold catalysts with this compound can be envisioned in two primary ways: activation of the carbonyl groups via Lewis acid interaction or coordination to the diene π-system.

While direct examples with this compound are not prevalent, related transformations provide insight:

Cycloadditions: Gold(I)-catalyzed intermolecular reactions between arylalkynes and alkenes can lead to either cyclobutenes via a [2+2] cycloaddition or 1,3-dienes through a metathesis-type process. nih.gov This demonstrates the ability of gold to mediate the formation and rearrangement of four-carbon systems.

Functionalization of Diynes: Gold catalysts are efficient in the functionalization of 1,3-butadiyne (B1212363) derivatives, converting them into versatile 1,3-butadiene structures through the addition of nucleophiles like alcohols. researchgate.net

Annulations: Gold(I) catalysts can promote formal [4+2] cycloadditions between 1,3-diynes and pyrroles to generate substituted indoles and carbazoles, proceeding through a stepwise double hydroarylation pathway. mdpi.com

For this compound, its role in gold-catalyzed reactions would likely be that of an electrophilic dienophile in cycloadditions or as a substrate for nucleophilic attack activated by the gold catalyst.

Polymerization Aspects (General to Butadiene Scaffolds)

Conjugated dienes are fundamental monomers in polymer science, forming the basis for essential materials like synthetic rubber. libretexts.org The polymerization of functionalized butadiene scaffolds, such as this compound, offers a direct method to introduce specific chemical properties into the resulting polymer.

The incorporation of polar monomers into polydiene chains via traditional coordination polymerization has historically been a significant challenge. However, recent advances have demonstrated the viability of this approach.

Catalyst Tolerance: Late transition metal catalysts, particularly those based on nickel and neodymium, have shown a remarkable tolerance for polar functional groups. acs.orgacs.org These systems can catalyze the 1,4-cis selective copolymerization of 1,3-butadiene with various functionalized dienes containing silyl (B83357), sulfonyl, and boronate ester groups. acs.org

Direct Incorporation: This direct incorporation of functional monomers is advantageous compared to post-polymerization modification. acs.org Research has shown successful copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadienes using a half-titanocene precatalyst, yielding materials with controlled molecular weights and microstructures. rsc.org

Cross-linking: this compound (malealdehyde) is known to be highly reactive and prone to polymerization, and it is utilized as a cross-linking agent in polymer chemistry due to its two reactive aldehyde groups. ontosight.aiontosight.ai This property allows it to form covalent bonds between polymer chains, enhancing the material's mechanical strength and stability.

The ability to copolymerize functionalized dienes allows for the tuning of polymer properties, such as the glass transition temperature (Tg), and improves compatibility with polar fillers like silica, which is crucial for applications like performance tires. acs.orgrsc.org

Table 2: Catalyst Systems for Stereoselective (Co)polymerization of Functionalized Dienes

Catalyst System Monomers Polymer Microstructure Key Finding
[(Mesitylene)nickel(allyl)⁺][BArF₄⁻] Butadiene + (RO)₃Si-, RSO₂- functionalized dienes 1,4-cis selective Efficient incorporation of polar functionalized dienes with high comonomer conversion. acs.org
Neodymium-based Ziegler-Natta Isoprene/Butadiene + R₂N-, RS- functionalized dienes 1,4-cis selective High incorporation ratios achieved with little adverse impact on polymer properties. acs.org

Derivatives and Analogs of Buta 1,3 Diene 1,4 Dione

Organosilyl-Substituted Bisketenes

Organosilyl-substituted bisketenes are a class of compounds that have garnered interest for their synthetic utility. Research into related organosilicon compounds provides insights into their potential reactivity. For instance, the stabilization of an amidinatosilylene with a bulky tris(trimethylsilyl)silyl substituent has been achieved, yielding a highly reactive silylene. nih.gov This silylene undergoes various reactions, including the formation of siloxane derivatives and silachalcogenones upon reaction with chalcogens. nih.gov The synthesis of such reactive silicon species highlights the potential for creating complex organosilyl structures.

Furthermore, the synthesis of 1,4-dilithio-1,4-bis(triisopropylsilyl)-2,3-diphenylbuta-1,3-diene has been reported, serving as a precursor for 2,5-bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-dienes (siloles) with various substituents on the silicon atom. rsc.org These findings demonstrate the accessibility of silyl-substituted diene systems. While not directly bisketenes, these silyl-substituted butadienes are closely related and showcase the diverse chemistry of organosilicon dienes. The development of masked vicinal bisketenes, such as 2,5-bis(tert-butyldimethylsilyloxy)furans, for Diels-Alder reactions further underscores the importance of silyl (B83357) groups in diene chemistry, enabling the synthesis of highly substituted para-hydroquinones. chemrxiv.org

Table 1: Selected Organosilyl-Substituted Diene Precursors and Derivatives

Compound NamePrecursor/ReactantProductApplication/Significance
PhC(NtBu)2Si{Si(SiMe3)3}PhC(NtBu)2SiHCl2 and K{Si(SiMe3)3}AmidinatosilyleneStabilization of a reactive silylene nih.gov
1,4-dilithio-1,4-bis(triisopropylsilyl)-2,3-diphenylbuta-1,3-dieneNot specifiedDilithiobutadienePrecursor for silole synthesis rsc.org
2,5-bis(tert-butyldimethylsilyloxy)furanNot specifiedMasked bisketeneDiene in Diels-Alder reactions chemrxiv.org

Halogenated Buta-1,3-diene-1,4-dione Analogs

Halogenated derivatives of buta-1,3-diene exhibit a range of chemical behaviors influenced by the nature and position of the halogen atoms. The synthesis of mixed halogenobuta-1,3-dienes (MHBs) has been systematized, highlighting their value in preparing polyfunctional products. researchgate.net These compounds, containing elements like fluorine, chlorine, bromine, and iodine, show promise for various applications due to their unique reactivity. researchgate.net

One of the key uses of halogenated butadienes is in polymerization. For example, poly(2-chlorobuta-1,3-diene), also known as neoprene, is a synthetic rubber produced from chloroprene, which is synthesized from butadiene via a chlorination and subsequent dehydrochlorination process. essentialchemicalindustry.org Theoretical studies on the polymerization of 1,3-butadiene (B125203) catalyzed by neodymium-based Ziegler-Natta systems have explored the influence of halogen concentration on the catalytic properties, indicating that the presence of chloride ions can increase the cis-stereospecificity and activity of the polymerization. mdpi.com

Table 2: Examples of Halogenated Butadiene Derivatives and Their Synthesis

DerivativeSynthetic RouteSignificance
Mixed Halogenobuta-1,3-dienes (MHBs)Various methods from acetylene (B1199291) derivatives and other precursors researchgate.netVersatile synthons for polyfunctional compounds researchgate.net
Chloroprene (2-chloro-1,3-butadiene)Reaction of 3,4-dichlorobut-1-ene with sodium hydroxide (B78521) essentialchemicalindustry.orgMonomer for neoprene synthetic rubber essentialchemicalindustry.org

Aryl-Substituted Buta-1,3-diene Derivatives

Aryl-substituted buta-1,3-diene derivatives have been extensively studied for their unique photophysical properties, particularly their solid-state luminescence. acs.orgresearchgate.net These compounds can be synthesized to create materials with tunable emission colors spanning the visible spectrum, from blue to red, by simply altering the substituents on the aryl groups. researchgate.net

Three tetra-aryl substituted 1,3-butadiene derivatives have been synthesized that exhibit aggregation-enhanced emission (AEE) and mechanochromic fluorescence. researchgate.netbit.edu.cn This behavior is attributed to the restriction of intramolecular rotations in the aggregated state. researchgate.netbit.edu.cn These findings suggest a design strategy for developing materials with both aggregation-induced emission (AIE) and significant mechanochromic performance by utilizing donor-pi-acceptor (D-π-A) structures with large dipole moments. researchgate.netbit.edu.cn Furthermore, luminescent conjugated microporous organic copolymers based on aryl-substituted buta-1,3-diene have been synthesized and show potential as fluorescence-based sensors for detecting nitroaromatics like picric acid. acs.org

Table 3: Photophysical Properties of Aryl-Substituted Buta-1,3-diene Copolymers

CopolymerEmission ColorQuenching Constant (Ksv) for Picric Acid (M⁻¹)
LCMPBlue2.22 × 10⁴ acs.org
LCMP-TBDCyan1.57 × 10⁴ acs.org
LCMP-CHOBDGreenNot specified acs.org

Nitro-Substituted Butadiene Systems

Nitro-functionalized analogues of 1,3-butadiene are highly reactive compounds with significant potential in organic synthesis. researchgate.netgrowingscience.com The nitro group imparts a strong electrophilic character to the diene system, making these compounds susceptible to various reactions, including nucleophilic additions and cycloadditions. growingscience.com

The synthesis of mononitro-substituted butadienes, such as 1-trans-1-nitro-1,3-butadiene, can be achieved through a multi-step process involving the conversion of 1,3-butadiene using ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640). researchgate.net Another method involves the reaction of 1,3-butadiene with nitrogen dioxide and iodine, followed by dehydrohalogenation. researchgate.net Dinitro-substituted butadienes, like (1E,3E)-1,4-dinitro-1,3-butadiene, are also of interest and have been the subject of synthetic and computational studies. nih.govmdpi.com These compounds are valuable in Diels-Alder reactions for synthesizing six-membered rings and can be used to create bis-compounds in [3+2] cycloadditions. nih.govresearchgate.net The presence of the nitro group also allows for further modifications of the resulting products. nih.govresearchgate.net

Table 4: Synthetic Approaches to Nitro-Substituted Butadienes

CompoundSynthetic MethodKey Intermediates/Reagents
1-trans-1-nitro-1,3-butadieneTwo-step process from 1,3-butadieneAmmonium nitrate, trifluoroacetic anhydride researchgate.net
1-trans-1-nitro-1,3-butadieneMulti-step process from 1,3-butadieneNitrogen dioxide, iodine researchgate.net
(1E,3E)-1,4-dinitro-1,3-butadieneThermal elimination from 1,4-dinitrobutane (B1614805) analogues2,3-dichloro-1,4-dinitrobutane mdpi.com

Other Heteroatom-Substituted Butadiene-1,4-dione Analogs

Beyond silyl, halogen, aryl, and nitro groups, other heteroatoms can be incorporated into the butadiene-1,4-dione framework, leading to a diverse range of properties and applications. For example, 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) are valuable push-pull chromophores. A novel synthetic route to these compounds involves the reaction of tetracyanoethylene (B109619) oxide (TCNEO) with alkynes bearing an electron-donating group (EDG) through a [3+2] cycloaddition followed by a ring-opening reaction. researchgate.net This method provides a more facile pathway to TCBDs compared to previous approaches that required harsher conditions. researchgate.net

Another example is the synthesis of 2-vinyloxy-1,3-butadiene, which can be produced through a hydrative trimerization of acetylene and water. mdpi.com This reaction proceeds through the formation of acetaldehyde (B116499), which then reacts further with acetylene to form an acetylenic alcohol that undergoes vinylation and isomerization to yield the final product. mdpi.com

Advanced Applications and Future Research Directions

Utilization in the Synthesis of Complex Molecular Architectures

The multifunctionality of the buta-1,3-diene-1,4-dione scaffold makes it an excellent foundational unit for the synthesis of novel and complex molecules. Due to the high reactivity and volatility of the parent compound, fumaraldehyde, synthetic chemists often employ more stable precursors or protected forms, such as its bis(dimethyl acetal), which can be deprotected when needed. acs.org

The electrophilic nature of the carbonyl groups allows for a variety of nucleophilic addition reactions, which is fundamental to its utility in building more complex structures. acs.org These reactions are pivotal in multi-step syntheses. For instance, a protected form of fumaraldehyde, fumaraldehyde dimethyl acetal, has been utilized as a key substrate in the catalytic, enantioselective formal total synthesis of the bioactive natural product aspergillide B. acs.org In this synthesis, a zinc-ProPhenol catalyzed asymmetric alkyne addition to the acetal demonstrates the compound's effectiveness in establishing chiral centers within a complex molecular framework. acs.org

Furthermore, derivatives of the enedione structure, such as (2E)-1,4-bis(4-halophenyl)but-2-ene-1,4-diones, have been synthesized as precursors to more complex molecules like 4,4′-(furan-2,5-diyl)dibenzaldehyde cross-linkers, showcasing the role of the enedione backbone in constructing larger, functionalized systems. researchgate.net The inherent reactivity of the 1,4-dicarbonyl system is also harnessed in the synthesis of various heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.

ApplicationStarting Material/IntermediateSynthesized Product/ClassKey Transformation
Natural Product SynthesisFumaraldehyde dimethyl acetalAspergillide BAsymmetric alkyne addition
Precursor Synthesis(2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione4,4′-(furan-2,5-diyl)dibenzaldehydeCyclization/Cross-linking
Heterocycle Synthesis1,4-Dicarbonyl compoundsFurans, PyrrolesPaal-Knorr synthesis

Development of Optoelectronic Materials: Push-Pull Chromophores

The conjugated π-electron system of this compound and its derivatives makes them attractive candidates for the core of optoelectronic materials. When electron-donating (push) and electron-accepting (pull) groups are attached to this conjugated spacer, the resulting molecules, known as push-pull chromophores, can exhibit significant intramolecular charge transfer (ICT), leading to desirable optical and electronic properties. beilstein-journals.orgnih.gov These properties are crucial for applications in organic light-emitting diodes (OLEDs), non-linear optics (NLO), and dye-sensitized solar cells. beilstein-journals.orgmdpi.com

The synthesis of such chromophores is often achieved through efficient, atom-economical "click-type" reactions, such as the [2+2] cycloaddition-retroelectrocyclization (CA–RE) between electron-rich alkynes and electron-deficient alkenes. beilstein-journals.org This methodology allows for the creation of diverse chromophores, including those based on the tetracyanobuta-1,3-diene (TCBD) structural motif, which features a highly electron-accepting dione-like system. beilstein-journals.orgresearchgate.net

A closely related and extensively studied class of compounds is based on the maleimide scaffold, the cyclic analog of this compound. Maleimide derivatives are powerful reagents for bioconjugation and have been developed into sophisticated chromophores. ucl.ac.uk These next-generation maleimides retain their conjugated double bond after reacting with biomolecules like cysteine, forming thiomaleimide conjugates that function as chromophores and can participate in photochemical reactions such as [2+2] photocycloadditions. ucl.ac.uk This reactivity is being exploited to create photoactive bioconjugates and to photochemically rebridge disulfide bonds in proteins. ucl.ac.uk

Chromophore ClassCore StructureKey FeaturePotential Application
TCBD-based dyesTetracyanobuta-1,3-dieneStrong electron-acceptorNon-linear optics, OLEDs
Maleimide-based dyesMaleimideCysteine-selective reactivityPhotoactive bioconjugates
D-π-A systemsEnedione spacerIntramolecular Charge Transfer (ICT)Dye-sensitized solar cells

Mechanistic Studies of Pericyclic and Catalytic Reactions

The this compound framework is a subject of significant interest in the mechanistic study of chemical reactions, particularly pericyclic and catalytic processes. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, and the Diels-Alder reaction is a prime example. wikipedia.orgwikipedia.org In this context, 1,4-enediones are highly effective dienophiles due to the electron-withdrawing nature of their two carbonyl groups, which lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO). acs.orgorganic-chemistry.org This electronic feature facilitates rapid [4+2] cycloaddition with conjugated dienes to construct complex, six-membered ring systems, often with high stereospecificity. acs.orgwikipedia.org

Beyond pericyclic reactions, 1,4-enediones are excellent substrates for various catalytic transformations. Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, and enediones serve as key reactants in these processes. rsc.org For example, catalyst-controlled diastereodivergent synthesis of complex bicyclic furofurans has been achieved through a cascade reaction initiated by the Michael addition of azlactones to 1,4-enediones. rsc.org By carefully selecting a Brønsted acid or base catalyst, chemists can direct the reaction pathway to yield different diastereomers with high stereoselectivity. rsc.org

The synthesis of the 1,4-enedione moiety itself is also a focus of catalytic research. Modern methods have been developed for the catalytic oxidation of α,β-enones or even saturated ketones to produce 1,4-enediones, using catalysts based on palladium or copper with oxidants like t-butylhydroperoxide or molecular oxygen. acs.orgresearchgate.netacs.org Mechanistic investigations of these reactions point towards radical-chain pathways initiated by the catalyst system. acs.org

Reaction TypeRole of EnedioneKey OutcomeMechanistic Feature
Diels-Alder ([4+2] Cycloaddition)DienophileFormation of six-membered ringsConcerted, pericyclic mechanism
Asymmetric Michael AdditionMichael AcceptorChiral bicyclic furofuransCatalyst-controlled diastereoselectivity
Catalytic OxidationProductSynthesis of 1,4-enedionesRadical-chain mechanism

Exploration of Novel Reactivity Patterns for Synthetic Utility

Research continues to uncover new reactivity patterns for this compound and its derivatives, expanding their utility in organic synthesis. The development of divergent reaction pathways, where the outcome of a reaction between two substrates can be switched by changing the catalyst, represents a significant advance in synthetic strategy. rsc.org This approach allows for the creation of diverse molecular scaffolds from a common set of starting materials, enhancing synthetic efficiency.

The unique electronic and structural properties of the enedione system have also been exploited in cascade reactions. These processes, where multiple bond-forming events occur in a single operation, provide rapid access to complex molecular architectures. The Michael/acetalization/lactonization cascade of azlactones with 1,4-enediones is a prime example, leading to densely functionalized bicyclic products in a highly controlled manner. rsc.org

Furthermore, the fundamental butadiene skeleton can be modified to exhibit unique reactivity. For instance, the synthesis and application of 1,4-dilithio-1,3-butadienes represent an exploration of novel organometallic reactivity. nih.gov These dimetallic reagents, featuring two C-Li bonds in close proximity, engage in unique intramolecular and intermolecular reactions that are distinct from their monometallic counterparts, providing access to compounds like functionalized siloles that are otherwise difficult to prepare. nih.gov While not diones, these studies on the butadiene backbone inform the potential for developing novel reactivity in more functionalized analogs, including the this compound system. The ongoing challenge of efficiently synthesizing the parent compound, fumaraldehyde, also drives research into new synthetic methods and the development of stable adducts that can release the reactive dialdehyde under specific conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Buta-1,3-diene-1,4-dione, and how can purity be validated?

  • Methodology : Synthesis typically involves controlled oxidation of diols or dienes under inert conditions. For example, flash vacuum pyrolysis (FVP) of cyclic precursors (e.g., diketones) in an argon matrix has been used for analogous compounds . Purity validation requires techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis of carbonyl groups via IR spectroscopy (stretching frequencies ~1700–1750 cm⁻¹) and X-ray crystallography can confirm structural integrity.

Q. How is the electronic structure of this compound characterized experimentally and theoretically?

  • Methodology : UV-Vis spectroscopy identifies π→π* transitions in the conjugated diene-dione system. Computational methods like density functional theory (DFT) with B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Comparative studies with experimental data (e.g., bond lengths from X-ray diffraction) validate computational models .

Q. What are the key reactivity patterns of this compound in nucleophilic and electrophilic reactions?

  • Methodology : Kinetic studies using stopped-flow techniques monitor reaction rates with nucleophiles (e.g., amines) and electrophiles (e.g., bromine). Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic additions, while nonpolar solvents favor cycloadditions. Mechanistic insights are supported by isotopic labeling (e.g., ¹³C NMR) and Hammett plots to assess substituent effects .

Advanced Research Questions

Q. How do computational models resolve discrepancies between experimental and theoretical data for this compound’s catalytic activity?

  • Methodology : Hybrid ONIOM (QM/MM) calculations partition the system into high-accuracy (e.g., B3LYP) and lower-accuracy (e.g., PM6) regions to balance computational cost and precision. Simplified catalyst models (e.g., buta-1,3-diene-1,4-diol-phosphoric acid) are first tested, followed by full molecular systems to address discrepancies in transition-state geometries .

Q. What role does this compound play in asymmetric catalysis, particularly in allylboration or transfer hydrogenation?

  • Methodology : Chiral phosphoric acid catalysts derived from BINOL frameworks utilize this compound analogs to stabilize enantioselective transition states. Kinetic isotopic effect (KIE) studies and non-covalent interaction (NCI) analysis via DFT identify key hydrogen-bonding and π-stacking interactions responsible for enantioselectivity .

Q. How does the photochemical stability of this compound vary under different wavelengths, and what decomposition pathways dominate?

  • Methodology : Matrix-isolation FTIR spectroscopy tracks photodegradation products (e.g., CO, C3O) under UV irradiation. Time-dependent DFT (TD-DFT) predicts excited-state dynamics, while Arrhenius plots of decomposition rates under varying temperatures quantify activation barriers .

Q. What strategies mitigate contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodology : Triangulation of NMR, IR, and high-resolution mass spectrometry (HRMS) data resolves ambiguities. For example, ¹H-¹³C HMBC correlations verify carbonyl connectivity, while isotopic labeling (e.g., ¹⁸O) clarifies oxygen participation in tautomeric equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.